1-Acetyl-1H-indole-5-sulfonyl chloride
Overview
Description
1-Acetyl-1H-indole-5-sulfonyl chloride is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of an acetyl group at the 1-position and a sulfonyl chloride group at the 5-position of the indole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-1H-indole-5-sulfonyl chloride typically involves the introduction of the acetyl and sulfonyl chloride groups onto the indole ring. One common method is the reaction of 1-acetylindole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 5-position. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the sulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-1H-indole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and dimethylformamide.
Major Products: The major products formed from these reactions include sulfonamides, sulfonates, and various coupled products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acetyl-1H-indole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and other heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-1H-indole-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. In biological systems, this reactivity can be exploited to modify proteins or inhibit enzyme activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .
Comparison with Similar Compounds
1-Acetyl-1H-indole-3-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 3-position.
1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride: A dihydro derivative with similar functional groups.
1-Acetyl-1H-indole-5-sulfonamide: The sulfonyl chloride group is replaced with a sulfonamide group.
Uniqueness: 1-Acetyl-1H-indole-5-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both acetyl and sulfonyl chloride groups allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
1-acetylindole-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c1-7(13)12-5-4-8-6-9(16(11,14)15)2-3-10(8)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFQCJWSPDAXTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=CC(=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461330 | |
Record name | 1-ACETYL-1H-INDOLE-5-SULFONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303019-19-4 | |
Record name | 1-ACETYL-1H-INDOLE-5-SULFONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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